molecular formula C20H28N2O13 B014618 beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P CAS No. 57467-13-7

beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P

Cat. No. B014618
CAS RN: 57467-13-7
M. Wt: 504.4 g/mol
InChI Key: INMOOBMAIAWVBW-KDKNCOTBSA-N
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Description

Synthesis Analysis

The synthesis of oligosaccharides containing specific structural units, such as the O-alpha-L-fucopyranosyl-(1----2)-D-galactopyranosyl unit, highlights the complexity and precision required in carbohydrate chemistry. A practical approach developed by Matta et al. (1984) involves utilizing a precursor bromide compound to react with other protected sugars having a free alcohol group. This method enables the formation of the desired oligosaccharides through condensation reactions, followed by column-chromatographic separation to isolate specific anomers and systematic removal of protecting groups to yield the final product. This synthesis approach provides insights into the methodologies employed for constructing complex oligosaccharides with precise configurations (Matta, Rana, Piskorz, & Abbas, 1984).

Molecular Structure Analysis

The molecular structure of "beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P" reflects its oligosaccharide nature, characterized by specific glycosidic linkages between monosaccharide units. The precise arrangement of these units and their stereochemistry are critical for the molecule's biological function and interaction capabilities. The synthesis process, as detailed by Matta et al., emphasizes the importance of achieving the correct anomeric configuration, which directly influences the molecule's structural and functional attributes.

Chemical Reactions and Properties

Oligosaccharides, including "beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P," undergo various chemical reactions central to their synthesis and functionalization. These reactions include glycosylation, where a glycosyl donor is coupled to an acceptor molecule, and deprotection steps, where protecting groups are removed to reveal the active glycosidic linkage. The chemical properties of these molecules are governed by their glycosidic bonds, the nature of their monosaccharide units, and the presence of functional groups, influencing their reactivity and interaction with other biomolecules.

Physical Properties Analysis

The physical properties of oligosaccharides like "beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P" are influenced by their molecular weight, solubility, and crystalline structure. These properties affect their behavior in biological systems and their manipulation in laboratory settings. The solubility in various solvents, for instance, is crucial for their purification and analysis processes.

Chemical Properties Analysis

The chemical properties of oligosaccharides are defined by their reactivity, stability, and interaction with other molecules. The specific glycosidic linkages and functional groups within "beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P" determine its role in biological mechanisms, such as cell signaling or microbial recognition. These properties are essential for leveraging oligosaccharides in scientific research, excluding their application in drug development or understanding drug side effects.

Scientific Research Applications

  • Enzymatic Synthesis Applications : β-N-acetyl-D-hexosaminidase from Nocardia orientalis has been used to catalyze the synthesis of β-D-GlcNAc-(1 → 3)-β-D-Gal-(1 → 4)-β-D-GlcNAc-OC6H4NO2-p, among other compounds. This enzymatic process results in the formation of a mixture of trisaccharides, which demonstrates the enzyme's utility in synthesizing complex carbohydrate structures (Murata, Tashiro, Itoh, & Usui, 1997).

  • Mucin-Type 2 Core Synthesis : A method was established for synthesizing β-D-Gal-(1 → 3)-[β-D-GlcNAc-(1 → 6)]-α-D-GalNAc-OC6H4NO2-p, a carbohydrate unit of the mucin-type 2 core. This synthesis involves N-acetylglucosaminyl transfer and demonstrates the enzyme's specificity and efficiency in creating specific carbohydrate units (Murata, Itoh, & Usui, 1998).

  • Regioselective Synthesis of Disaccharides : β-D-galactosidase from Bacillus circulans was utilized to synthesize β-D-Gal-(1→4)-β-D-GlcNAc-OC6H4NO2-p and β-D-Gal-(1→6)-β-D-GlcNAc-OC6H4NO2-p. The process involved controlling the concentration of organic solvent in the reaction system, demonstrating the enzyme's ability to produce specific linkages in disaccharides (Usui, Kubota, & Ohi, 1993).

  • Mimic Units of Mucin-Type Carbohydrate : Enzymes from porcine testes and Bacillus circulans were used to synthesize β-D-Gal-(1→3)-α-D-GalNAc-OC6H4NO2-p and its analogs. This showcases the potential for enzymatic reactions to create mimic units of mucin-type carbohydrates, which are important in various biological processes (Murata, Itoh, Hayakawa, & Usui, 1996).

  • Substrate Specificity Studies : Research on the substrate specificity of β-D-galactosidase from Aspergillus niger revealed insights into its ability to hydrolyze various saccharides, including β-D-Gal-(1→3)-β-D-Gal-1→OC6H4NO2-p. Such studies contribute to understanding the enzyme's potential applications in carbohydrate synthesis and degradation (Sykes, Abbas, Barlow, & Matta, 1983).

Safety And Hazards

The safety data sheet for “beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P” suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMOOBMAIAWVBW-KDKNCOTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131665
Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P

CAS RN

57467-13-7
Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57467-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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